molecular formula C16H15ClFNO B4429910 N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide

N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide

Cat. No. B4429910
M. Wt: 291.75 g/mol
InChI Key: DMYBCEXYSOPUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide, also known as CF-101, is a synthetic compound that belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological functions in the body. By inhibiting FAAH, CF-101 can increase the levels of endocannabinoids and modulate their effects.

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide works by inhibiting FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. Endocannabinoids bind to cannabinoid receptors in the body and modulate various physiological functions such as pain, inflammation, mood, and appetite. By increasing the levels of endocannabinoids, this compound can enhance their effects and provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and human subjects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in animal models of inflammation. It has also been shown to reduce the levels of stress hormones such as corticosterone in animal models of anxiety. In human subjects, this compound has been shown to be safe and well-tolerated, with no serious adverse events reported.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide has several advantages for lab experiments. It is a selective and potent inhibitor of FAAH, which allows for specific modulation of endocannabinoid levels. It also has good bioavailability and can be administered orally or intravenously. However, this compound has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic effects. It also has some off-target effects on other enzymes such as monoacylglycerol lipase, which may complicate data interpretation.

Future Directions

N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide has several potential future directions for research and development. One direction is to further investigate its therapeutic potential in various diseases such as chronic pain, anxiety, and cancer. Another direction is to develop more potent and selective FAAH inhibitors that can overcome the limitations of this compound. Additionally, this compound can be used as a tool compound to study the endocannabinoid system and its role in various physiological functions.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, pain, anxiety, and cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials. This compound has been shown to reduce inflammation and pain in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have anxiolytic effects in animal models of anxiety and to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO/c17-13-9-10-15(14(18)11-13)19-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYBCEXYSOPUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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